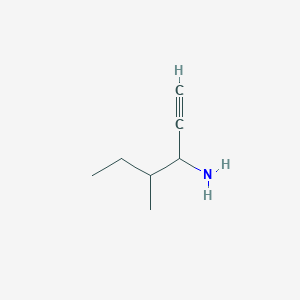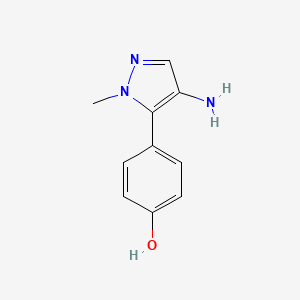
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-aminoacetophenone with hydrazine hydrate to form 4-amino-1-methyl-1H-pyrazole. This intermediate is then subjected to a coupling reaction with phenol under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted phenolic compounds, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol.
4-(4-Nitro-1-methyl-1H-pyrazol-5-yl)phenol: An oxidized derivative with different biological activities.
4-(4-Hydroxy-1-methyl-1H-pyrazol-5-yl)phenol:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its amino and phenolic groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-(4-amino-2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-13-10(9(11)6-12-13)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
InChI-Schlüssel |
WPNDPIUNWBTUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


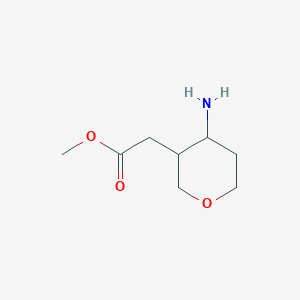
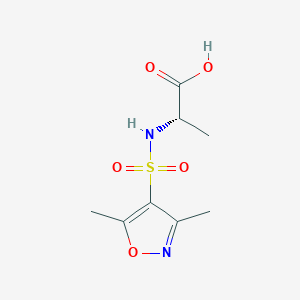
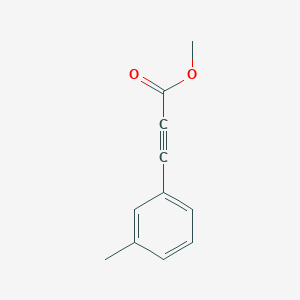
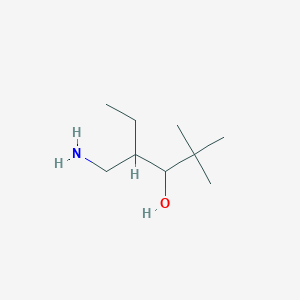
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
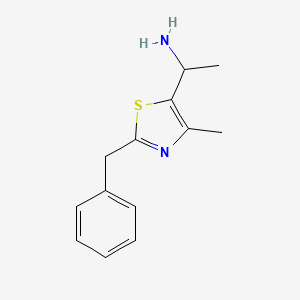
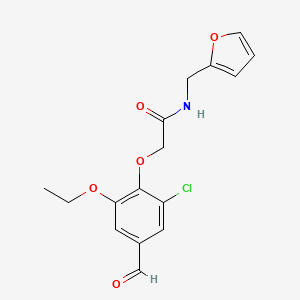
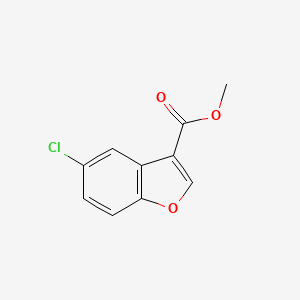

methanol](/img/structure/B13154491.png)
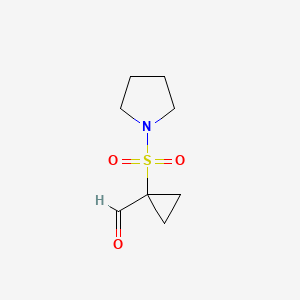
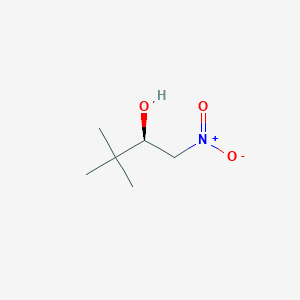
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
